molecular formula C14H10F3NO4 B2481758 Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate CAS No. 338761-66-3

Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate

Cat. No.: B2481758
CAS No.: 338761-66-3
M. Wt: 313.232
InChI Key: LWGCTTSMGKTGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate is a useful research compound. Its molecular formula is C14H10F3NO4 and its molecular weight is 313.232. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate serves as a versatile precursor in various synthetic pathways, demonstrating significant potential in organic chemistry. A notable application involves its use in palladium-catalyzed alkenylation, benzylation, and alkylation reactions. This compound was directly and regioselectively modified with alkenyl-, benzyl-, allyl-, and alkyl halides, facilitated by palladium acetate and cesium carbonate, highlighting its utility in creating diverse molecular structures Verrier, C., Hoarau, C., & Marsais, F. (2009).

Additionally, ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, was utilized in Michael-like addition reactions with secondary amines to produce ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process underscores the chemical's adaptability in synthesizing aminoethylated derivatives, expanding its application in medicinal chemistry and drug development Boy, K. M., & Guernon, J. (2005).

Building Blocks for Heterocyclic Compounds The compound also finds application as a building block for generating trifluoromethyl heterocycles. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related derivative, is a highly versatile intermediate for synthesizing a wide array of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. These reactions are predominantly facilitated through rhodium(II) or copper(II) catalyzed carbene X-H insertion, illustrating the compound's role in enriching the chemical space of trifluoromethyl heterocycles Honey, M. A., Pasceri, R., Lewis, W., & Moody, C. (2012).

Photophysical Properties and Chemical Reactions In photophysical studies, derivatives of ethyl oxazole-4-carboxylates, such as ethyl 2-arylethiazole-5-carboxylates, were synthesized and their properties were examined, revealing significant insights into their photophysical behavior and singlet oxygen activation capabilities. These findings are crucial for applications in materials science, demonstrating the compound's relevance beyond conventional organic synthesis Amati, M., Belviso, S., D’Auria, M., Lelj, F., Racioppi, R., & Viggiani, L. (2010).

Properties

IUPAC Name

ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-2-21-13(20)11-10(7-22-18-11)12(19)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGCTTSMGKTGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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